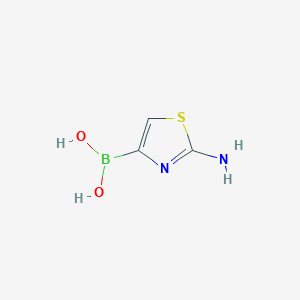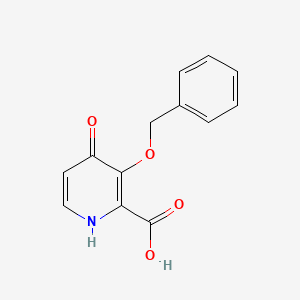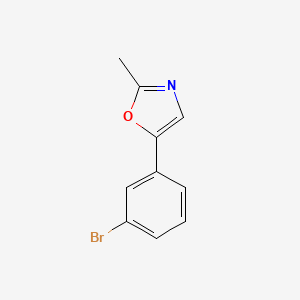
2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a chloro-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole typically involves the reaction of 2-chloro-5-methylbenzenamine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted thiadiazoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical research.
Medicine: this compound has been investigated for its pharmacological properties. It exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its mechanism of action involves the modulation of various cellular pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole exerts its effects involves the interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to the desired biological or pharmacological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole
2-Amino-5-(3-chloro-5-methylphenyl)-1,3,4-thiadiazole
2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole
Uniqueness: 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H8ClN3S |
|---|---|
Peso molecular |
225.70 g/mol |
Nombre IUPAC |
5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-5-2-3-7(10)6(4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
Clave InChI |
XLISTEKUAYSNJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)

![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)



![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)



![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)


